molecular formula C11H11N3O3 B13150407 3-Methyl-2-oxo-1-[(pyridin-3-yl)methyl]-2,3-dihydro-1H-imidazole-4-carboxylic acid

3-Methyl-2-oxo-1-[(pyridin-3-yl)methyl]-2,3-dihydro-1H-imidazole-4-carboxylic acid

Cat. No.: B13150407
M. Wt: 233.22 g/mol
InChI Key: IFZMRCIRHMPDSH-UHFFFAOYSA-N
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Description

3-Methyl-2-oxo-1-[(pyridin-3-yl)methyl]-2,3-dihydro-1H-imidazole-4-carboxylic acid is a fluorogenic compound that serves as a core chemical scaffold for developing sensitive protease assay substrates. Its primary research value lies in its role as a derivative of 7-methoxycoumarin-4-acetic acid (MOCAc), a well-characterized fluorophore. When incorporated into peptide sequences, this compound enables the real-time monitoring of protease activity through a fluorescence resonance energy transfer (FRET) mechanism. Upon enzymatic cleavage of the peptide backbone by specific proteases, the fluorophore is released, resulting in a measurable increase in fluorescence intensity. This property is extensively utilized in high-throughput screening for drug discovery , particularly in the identification and characterization of inhibitors for various proteolytic enzymes. Research applications include the study of viral proteases, such as HIV-1 protease , where its use in FRET-based substrates has been critical for understanding enzyme kinetics and mechanism. The compound's specific chemical structure, featuring the imidazole and pyridine rings, contributes to its electronic properties and solubility, making it a versatile building block for designing targeted biochemical probes to investigate proteolytic pathways in cellular and biochemical contexts.

Properties

Molecular Formula

C11H11N3O3

Molecular Weight

233.22 g/mol

IUPAC Name

3-methyl-2-oxo-1-(pyridin-3-ylmethyl)imidazole-4-carboxylic acid

InChI

InChI=1S/C11H11N3O3/c1-13-9(10(15)16)7-14(11(13)17)6-8-3-2-4-12-5-8/h2-5,7H,6H2,1H3,(H,15,16)

InChI Key

IFZMRCIRHMPDSH-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CN(C1=O)CC2=CN=CC=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-oxo-1-[(pyridin-3-yl)methyl]-2,3-dihydro-1H-imidazole-4-carboxylic acid typically involves the acylation of 2-aminopyridines with maleic or citraconic anhydrides, followed by Michael addition . The formation of 3-methyl substituted derivatives from citraconic anhydride is found to be regioselective .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and employing continuous flow techniques, can be applied to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-oxo-1-[(pyridin-3-yl)methyl]-2,3-dihydro-1H-imidazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reducible groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Methyl-2-oxo-1-[(pyridin-3-yl)methyl]-2,3-dihydro-1H-imidazole-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-2-oxo-1-[(pyridin-3-yl)methyl]-2,3-dihydro-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Key Observations :

  • Substituents on the pyridine ring (e.g., methoxymethyl in imazamox, ethyl in imazethapyr) dictate selectivity and potency in acetolactate synthase (ALS) inhibition .
  • The target compound’s pyridin-3-ylmethyl group may alter binding kinetics compared to imazamox and imazethapyr due to differences in steric bulk and electronic effects.

Imidazole-Carboxylic Acid Derivatives

highlights structurally related imidazole and pyrimidine derivatives:

Compound Name CAS Number Structural Features Similarity Score
2-Oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid 39828-47-2 Lacks methyl and pyridinylmethyl groups 0.73
5-Amino-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid 7164-43-4 Pyrimidine core with amino substituent 0.87

Key Observations :

  • The amino group in 7164-43-4 introduces additional hydrogen-bonding capacity but alters the core heterocycle (pyrimidine vs. imidazole), affecting target specificity .

Contrast with Non-Imidazole Pesticides

lists pesticides from distinct chemical classes, such as carbamates (zineb, maneb) and organophosphates (ethoprop). These differ fundamentally from the target compound:

Compound Class Example Key Features Mechanism of Action
Imidazole-carboxylic acid Target compound ALS inhibition (presumed) Growth inhibition in plants/pests
Carbamates Zineb Ethylene-bisdithiocarbamate complex Disruption of cellular respiration
Organophosphates Ethoprop Phosphorodithioate ester Acetylcholinesterase inhibition

Key Observations :

  • The target compound’s mechanism (if herbicidal) likely involves enzyme inhibition (e.g., ALS), whereas carbamates and organophosphates target nervous system or respiratory pathways .
  • Structural complexity of the imidazole-carboxylic acid class may confer lower environmental persistence compared to organophosphates .

Biological Activity

3-Methyl-2-oxo-1-[(pyridin-3-yl)methyl]-2,3-dihydro-1H-imidazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, including its synthesis, mechanisms of action, and therapeutic potential, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features an imidazole ring, which is known for its diverse biological activities. Its structural characteristics suggest potential interactions with various biological targets.

Molecular Formula : C12_{12}H12_{12}N4_{4}O3_{3}

Molar Mass : 248.25 g/mol

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.

2. Anti-inflammatory Effects

The compound has shown promising anti-inflammatory activity through inhibition of cyclooxygenase (COX) enzymes. A study reported IC50_{50} values for COX inhibition, indicating its potential as an anti-inflammatory agent:

CompoundCOX-1 IC50_{50} (μM)COX-2 IC50_{50} (μM)
3-Methyl-2-oxo...19.45 ± 0.0731.4 ± 0.12

These results suggest that the compound may be effective in managing conditions characterized by inflammation.

3. Antitumor Activity

In preliminary studies, the compound has been evaluated for its anticancer properties against various cancer cell lines. The mechanism appears to involve the induction of apoptosis in cancer cells, although further studies are required to elucidate the specific pathways involved.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The imidazole ring facilitates binding to active sites of enzymes such as COX, leading to reduced prostaglandin synthesis.
  • Receptor Modulation : The pyridine moiety may enhance binding affinity to certain receptors involved in inflammatory responses and pain signaling.

Case Study 1: Anti-inflammatory Efficacy

A study involving carrageenan-induced paw edema in rats demonstrated that administration of the compound significantly reduced swelling compared to control groups. The effective dose (ED50_{50}) was calculated at 11.60 μM, showcasing its potential as an anti-inflammatory agent.

Case Study 2: Antimicrobial Testing

In a series of antimicrobial assays, the compound exhibited potent activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 8 to 32 μg/mL.

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